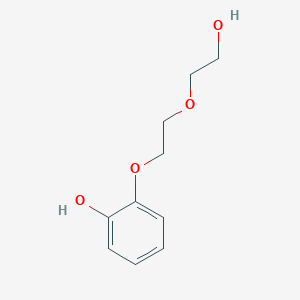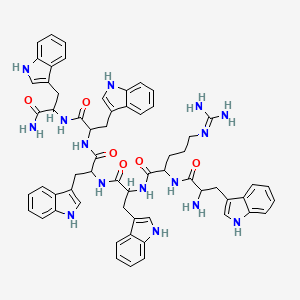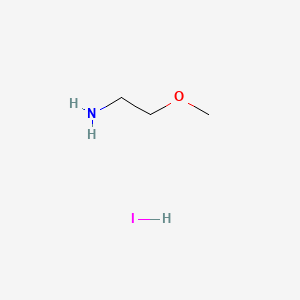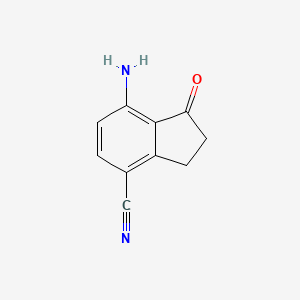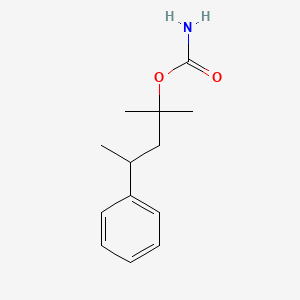![molecular formula H2O5STi B12510670 Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)
Titanium, oxo[sulfato(2-)-kappaO,kappaO']-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, oxo[sulfato(2-)-kappaO,kappaO’]- is a titanium-oxo cluster that plays a significant role in various industrial and scientific applications. This compound is known for its unique structural properties and reactivity, making it a subject of interest in fields such as materials science, chemistry, and environmental engineering .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of titanium, oxo[sulfato(2-)-kappaO,kappaO’]- typically involves the dissolution of titanium salts in sulfuric acid. One common method is the dissolution of ilmenite ore (FeTiO3) in aqueous sulfuric acid, which precipitates iron while retaining titanium in solution. The titanium sulfate solution is then diluted or heated to precipitate pure titanium dioxide (TiO2) .
Industrial Production Methods: In industrial settings, the production of titanium dioxide involves the sulfate process. This process includes the dissolution of ilmenite ore in sulfuric acid, followed by the removal of iron and the precipitation of titanium dioxide from the titanium sulfate solution. The resulting titanium dioxide is used in various applications, including pigments, solar cells, and photocatalytic devices .
Chemical Reactions Analysis
Types of Reactions: Titanium, oxo[sulfato(2-)-kappaO,kappaO’]- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfate ligands and the titanium-oxo core .
Common Reagents and Conditions: Common reagents used in reactions involving titanium, oxo[sulfato(2-)-kappaO,kappaO’]- include sulfuric acid, water, and various organic ligands. Reaction conditions often involve elevated temperatures and controlled pH levels to facilitate the desired transformations .
Major Products Formed: The major products formed from reactions involving titanium, oxo[sulfato(2-)-kappaO,kappaO’]- include titanium dioxide and various titanium-oxo clusters. These products are characterized by their unique structural and functional properties .
Scientific Research Applications
Titanium, oxo[sulfato(2-)-kappaO,kappaO’]- has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of titanium-oxo clusters. In biology and medicine, it is investigated for its potential use in drug delivery systems and as a catalyst for various biochemical reactions. In industry, it is utilized in the production of pigments, solar cells, and photocatalytic devices .
Mechanism of Action
The mechanism of action of titanium, oxo[sulfato(2-)-kappaO,kappaO’]- involves the interaction of its titanium-oxo core with various molecular targets. The sulfate ligands play a crucial role in stabilizing the compound and facilitating its reactivity. The pathways involved in its action include the formation of titanium-oxo clusters and the subsequent transformation into titanium dioxide .
Comparison with Similar Compounds
Titanium, oxo[sulfato(2-)-kappaO,kappaO’]- can be compared with other titanium-oxo clusters, such as those stabilized by organic ligands like oximes and catechols. These similar compounds exhibit unique structural and functional properties, making them suitable for various applications. The uniqueness of titanium, oxo[sulfato(2-)-kappaO,kappaO’]- lies in its sulfate ligands, which provide distinct reactivity and stability compared to other titanium-oxo clusters .
List of Similar Compounds:- Oxime-based titanium-oxo clusters
- Catechol-stabilized titanium-oxo clusters
- Tartrate-stabilized titanium-oxo clusters
Properties
Molecular Formula |
H2O5STi |
|---|---|
Molecular Weight |
161.95 g/mol |
IUPAC Name |
oxotitanium;sulfuric acid |
InChI |
InChI=1S/H2O4S.O.Ti/c1-5(2,3)4;;/h(H2,1,2,3,4);; |
InChI Key |
ZYPJORZNHDXKSD-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)(=O)O.O=[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine](/img/structure/B12510588.png)
![N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)

![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
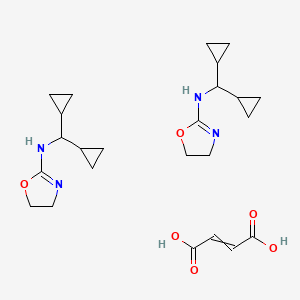
![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12510629.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine](/img/structure/B12510632.png)

